1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base.
Acylation: The methylated pyrazole undergoes acylation with 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid chloride to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:
1-methyl-1H-pyrazole: A simpler compound with similar structural features but different reactivity and applications.
5-hydroxy-1-methyl-1H-pyrazole: Known for its unique chemical properties and biological activities.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N6O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-methyl-4-[2-(5-methylpyrazol-1-yl)propanoylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16N6O2/c1-7-4-5-14-18(7)8(2)12(20)16-9-6-15-17(3)10(9)11(13)19/h4-6,8H,1-3H3,(H2,13,19)(H,16,20) |
InChI Key |
RPJNXRNAAZMCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
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